tert-Butyl (5-methylthiophen-3-yl)carbamate
Description
tert-Butyl (5-methylthiophen-3-yl)carbamate is a carbamate-protected amine derivative featuring a thiophene ring substituted with a methyl group at the 5-position. This compound is structurally characterized by the tert-butoxycarbonyl (Boc) group, a common protecting group for amines in organic synthesis, and a thiophene moiety, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
tert-butyl N-(5-methylthiophen-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPISFZPXVBJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856409 | |
| Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251734-12-9 | |
| Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
Boc₂O reacts with the amine nucleophile via a two-step process:
Optimized Protocol
-
Reagents :
-
Procedure :
Phase-Transfer Catalysis (PTC) Approach
Phase-transfer catalysis enables efficient Boc protection in biphasic systems, particularly for poorly soluble substrates.
Catalyst and Conditions
Procedure
-
Combine 5-methylthiophen-3-amine, TBAB, and Boc₂O in ethyl acetate.
-
Add aqueous KOH, stirring vigorously at 10–15°C for 12–24 hours.
-
Isolate the product via extraction and recrystallization.
Mixed Carbonate Intermediate Method
Using active carbonates like Boc-Oxyma avoids side reactions associated with Boc₂O.
Reagent Synthesis
Boc-Oxyma is prepared by reacting Boc₂O with 1-hydroxybenzotriazole (HOBt) or OxymaPure®.
Reaction Setup
-
Reagents :
-
Procedure :
Comparative Analysis of Methods
| Method | Conditions | Catalyst/Base | Solvent | Yield |
|---|---|---|---|---|
| Direct Boc Protection | 0–20°C, 4–6 h | N-Methylmorpholine | THF | 85–90% |
| Phase-Transfer Catalysis | 10–15°C, 12–24 h | TBAB, KOH | Ethyl acetate/H₂O | 80–88% |
| Mixed Carbonate | 25°C, 6–8 h | None | DCM | 90–95% |
Key Observations :
-
The mixed carbonate method offers the highest yield but requires pre-synthesis of Boc-Oxyma.
-
PTC balances scalability and simplicity but demands prolonged reaction times.
-
Direct protection is optimal for small-scale syntheses with readily available reagents.
Challenges and Optimization Strategies
-
Side Reactions : Over-alkylation or ether formation can occur with excess Boc₂O. Mitigated by stoichiometric control and low temperatures.
-
Purification : Crystallization from hexane/ethyl acetate (8:1) effectively removes unreacted amine.
-
Scale-Up : PTC methods are preferred for industrial applications due to easier workup .
Chemical Reactions Analysis
tert-Butyl (5-methylthiophen-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-methylthiophen-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (5-methylthiophen-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (5-methylthiophen-3-yl)carbamate with key analogs based on functional groups, reactivity, and synthetic utility.
Functional Group and Structural Variations
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Thiophene | 5-methyl, 3-Boc-protected amine | Boc-carbamate, thiophene |
| tert-Butyl (3-oxopropyl)carbamate (Compound 24) | Linear chain | 3-oxopropyl, Boc-protected amine | Boc-carbamate, ketone |
| tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate | Benzoisoxazole | 5-amino, 3-Boc-protected amine | Boc-carbamate, benzoisoxazole |
| tert-Butyl (3-hydroxycyclopentyl)carbamate | Cyclopentane | 3-hydroxy, Boc-protected amine | Boc-carbamate, alcohol |
Key Observations :
- Electronic Effects : The thiophene ring in the target compound provides electron-rich aromaticity, contrasting with the electron-deficient benzoisoxazole in .
- Stability : Boc-protected amines in cyclopentane derivatives () exhibit stability under acidic conditions, a trait likely shared by the target compound .
Physical and Spectroscopic Properties
Notes:
- The Boc group’s characteristic singlet at δ ~1.45 ppm is consistent across analogs (e.g., Compound 24) .
- Thiophene protons in the target compound would resonate upfield compared to benzoisoxazole derivatives due to reduced aromatic electron withdrawal .
Stability and Reactivity Trends
- Acid Sensitivity : Boc-protected amines in cyclopentane derivatives () and linear chains () show stability in basic conditions but rapid deprotection in TFA, a behavior expected for the target compound .
- Thermal Stability : Thiophene’s thermal resilience (compared to furan) may enhance the target compound’s suitability for high-temperature reactions .
Biological Activity
tert-Butyl (5-methylthiophen-3-yl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a thiophene ring. The molecular formula is , with a molecular weight of approximately 229.31 g/mol. The unique structure contributes to its electronic properties and reactivity, making it a valuable compound in synthetic organic chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This inhibition can significantly impact various biochemical pathways, including those related to cancer progression and microbial infections.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to cancer cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against resistant strains of bacteria .
Research Findings
Several studies have investigated the biological effects and mechanisms of action of this compound. Below are summarized findings from notable research:
Case Studies
- Inhibition of Cancer Cell Proliferation : A study explored the effects of this compound on cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The compound was shown to disrupt mitotic processes by interfering with key mitotic kinesins .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, this compound exhibited promising results against M. tuberculosis. The study highlighted its potential as a lead compound for developing new antitubercular drugs .
Q & A
Basic: What are the standard synthetic protocols for preparing tert-Butyl (5-methylthiophen-3-yl)carbamate?
Methodological Answer:
The synthesis typically involves coupling a thiophene derivative (e.g., 5-methylthiophen-3-amine) with a tert-butyl carbamate-protecting group. A common approach is the use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed at 0–25°C for 6–24 hours . Reaction progress is monitored via TLC or LC-MS, and purification is achieved through column chromatography or recrystallization.
Advanced: How can reaction conditions be optimized to improve yield and purity in carbamate synthesis?
Methodological Answer:
Optimization involves systematic variation of:
- Temperature : Lower temperatures (0–10°C) reduce side reactions like hydrolysis of Boc anhydride.
- Catalysts : DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Stoichiometry : A 1.2–1.5 molar excess of Boc anhydride ensures complete amine protection.
Post-reaction quenching with aqueous acid (e.g., citric acid) removes unreacted reagents. Advanced techniques like microwave-assisted synthesis or flow chemistry may reduce reaction time .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl (δ ~1.4 ppm for 9H singlet) and thiophene protons (δ ~6–7 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~241.3 g/mol).
- HPLC : Purity assessment (>95%) using reverse-phase columns.
- FT-IR : Carbamate C=O stretch (~1700 cm) and N-H stretch (~3350 cm) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data. For example, torsion angles between the thiophene ring and carbamate group can confirm steric effects. Software like Mercury visualizes packing interactions (e.g., hydrogen bonds, π-stacking), while SHELXL refines atomic displacement parameters. If crystallization fails, computational methods (DFT or molecular dynamics) predict stable conformers .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Stable under inert atmospheres (N/Ar) at –20°C. Avoid prolonged exposure to moisture, acids, or bases to prevent Boc-group cleavage.
- Storage : Desiccated in amber vials with molecular sieves. Shelf life: 12–24 months .
Advanced: How can researchers mitigate decomposition during catalytic reactions involving this carbamate?
Methodological Answer:
Decomposition pathways (e.g., tert-butyl group loss) are minimized by:
- Catalyst choice : Use palladium-based catalysts under mild conditions (e.g., Pd(OAc)/XPhos).
- Protecting groups : Temporary protection of reactive thiophene positions with trimethylsilyl (TMS) groups.
- In situ monitoring : ReactIR or Raman spectroscopy detects intermediates, enabling real-time adjustments .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles (OSHA/EN166 standards).
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced: How can researchers analyze conflicting spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Validation : Compare experimental H NMR shifts with DFT-calculated values (Gaussian or ORCA software).
- Solvent effects : Simulate DMSO-d or CDCl shifts using COSMO-RS models.
- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
It serves as a building block for:
- Protease inhibitors : Carbamate groups mimic peptide bonds.
- Kinase inhibitors : Thiophene rings participate in π-π interactions with ATP-binding pockets.
- Prodrugs : Boc protection enhances solubility for in vivo studies .
Advanced: How can structure-activity relationships (SAR) guide derivatization of this carbamate?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
